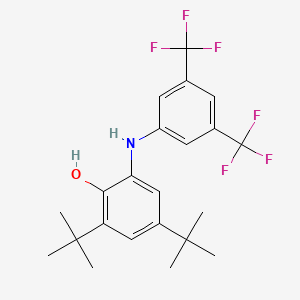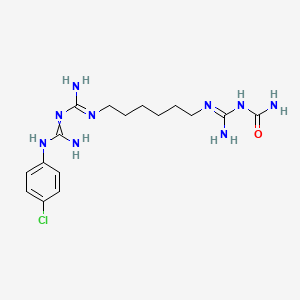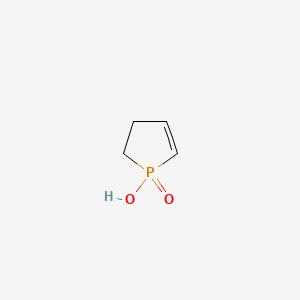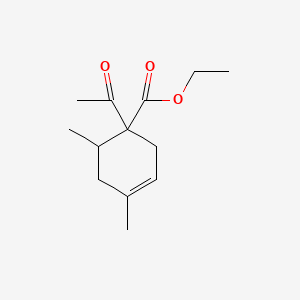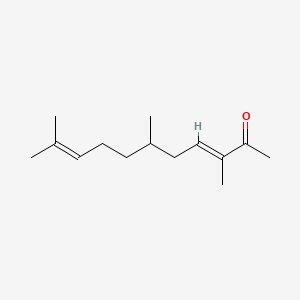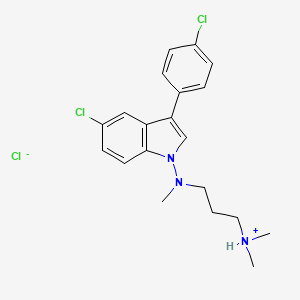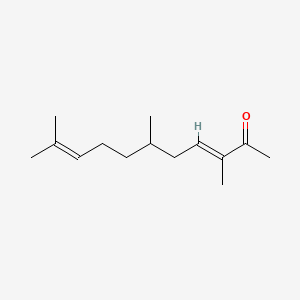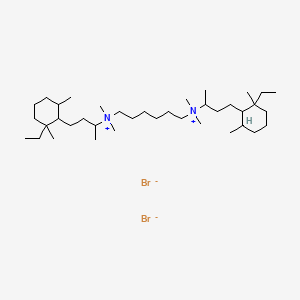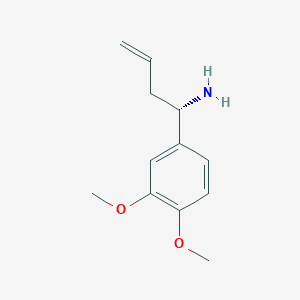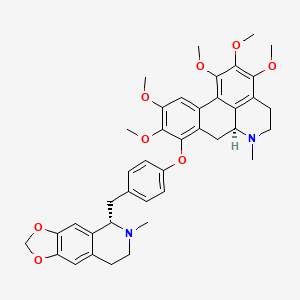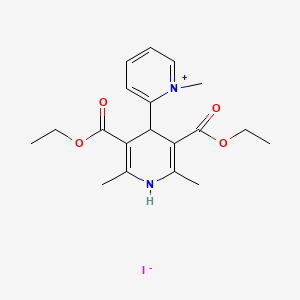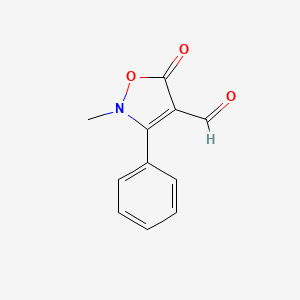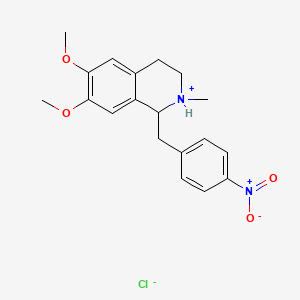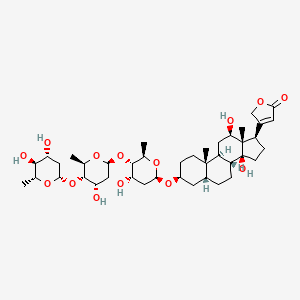
Neodigoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodigoxin is a compound closely related to digoxin, a well-known cardiac glycoside used to treat various heart conditions such as atrial fibrillation and heart failure . This compound is an impurity found in digoxin preparations and shares a similar molecular structure, with slight variations in stereochemistry.
Preparation Methods
The preparation of neodigoxin typically involves the extraction and purification processes used for digoxin. Digoxin is derived from the foxglove plant, Digitalis lanata . During the purification of digoxin, this compound can be isolated as a minor impurity.
Chemical Reactions Analysis
Neodigoxin, like digoxin, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Neodigoxin has been studied primarily in the context of cardiology research. It is used as a reference standard and impurity in the analysis of digoxin preparations. Research has focused on understanding its effects on heart muscle cells and its potential role in heart failure and atrial fibrillation treatments. Additionally, this compound’s structural similarity to digoxin makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides.
Mechanism of Action
Neodigoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in heart muscle cells, similar to digoxin . This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx via the sodium-calcium exchange pump. The increased intracellular calcium enhances myocardial contractility, leading to stronger heart contractions . This compound’s molecular targets include the sodium-potassium ATPase pump and other pathways involved in cardiac muscle contraction .
Comparison with Similar Compounds
Neodigoxin is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain. These compounds share a common steroid backbone linked to a sugar group (glycoside) with a lactone ring. The key differences lie in the stereochemistry and specific functional groups attached to the steroid core. This compound’s unique stereochemistry distinguishes it from digoxin and other related compounds, potentially affecting its biological activity and pharmacokinetics.
Similar Compounds::- Digoxin
- Digitoxin
- Ouabain
Properties
CAS No. |
96386-77-5 |
|---|---|
Molecular Formula |
C41H64O14 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |
InChI Key |
LTMHDMANZUZIPE-TUIWDEEUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


